(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide
Brand Name: Vulcanchem
CAS No.: 518018-80-9
VCID: VC8444917
InChI: InChI=1S/C19H20N4O3/c1-13(11-23-12-20-15-5-3-4-6-16(15)23)19(25)22-21-10-14-7-8-17(24)18(9-14)26-2/h3-10,12-13,24H,11H2,1-2H3,(H,22,25)/b21-10+
SMILES: CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC(=C(C=C3)O)OC
Molecular Formula: C19H20N4O3
Molecular Weight: 352.4

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide

CAS No.: 518018-80-9

Cat. No.: VC8444917

Molecular Formula: C19H20N4O3

Molecular Weight: 352.4

* For research use only. Not for human or veterinary use.

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide - 518018-80-9

Specification

CAS No. 518018-80-9
Molecular Formula C19H20N4O3
Molecular Weight 352.4
IUPAC Name 3-(benzimidazol-1-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-methylpropanamide
Standard InChI InChI=1S/C19H20N4O3/c1-13(11-23-12-20-15-5-3-4-6-16(15)23)19(25)22-21-10-14-7-8-17(24)18(9-14)26-2/h3-10,12-13,24H,11H2,1-2H3,(H,22,25)/b21-10+
Standard InChI Key FHOULSMWJGKZMB-UFFVCSGVSA-N
Isomeric SMILES CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC
SMILES CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC(=C(C=C3)O)OC
Canonical SMILES CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC(=C(C=C3)O)OC

Introduction

(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide is a complex organic compound that combines elements of benzimidazole and hydrazide chemistry. This compound is of interest due to its potential biological activities and structural uniqueness. The benzimidazole moiety is known for its presence in various biologically active compounds, while the hydrazide part can contribute to diverse pharmacological properties.

Synthesis

The synthesis of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide typically involves condensation reactions between appropriate precursors. For example, a benzimidazole derivative can be reacted with a hydrazide to form the core structure, followed by condensation with a suitable aldehyde to introduce the benzylidene group.

Biological Activities

While specific biological activities of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide may not be extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

Potential ActivityMechanism/Target
AntimicrobialInterference with microbial enzymes or DNA
AntiviralInhibition of viral replication enzymes
AnticancerInhibition of cell proliferation pathways

Research Findings

Research on compounds with similar structures suggests that modifications to the benzimidazole and hydrazide parts can significantly influence biological activity. For example, the presence of hydroxy and methoxy groups can enhance solubility and interaction with biological targets.

Spectroscopic Analysis

Spectroscopic methods such as NMR and IR are crucial for characterizing the structure of (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-2-methylpropanehydrazide. These techniques help confirm the formation of the desired compound by identifying specific functional groups.

Pharmacological Studies

Pharmacological studies would typically involve assessing the compound's efficacy and safety in relevant biological models. This could include in vitro assays for antimicrobial or anticancer activity, followed by in vivo studies to evaluate pharmacokinetics and potential side effects.

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